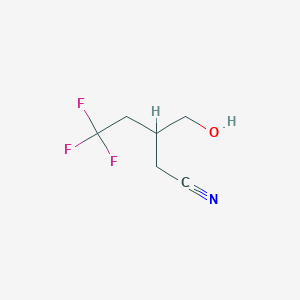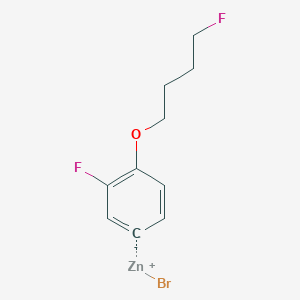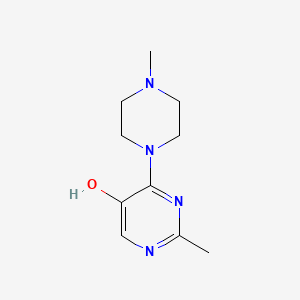
2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 2-position, a hydroxyl group at the 5-position, and a 4-methylpiperazin-1-yl group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-methylpiperazin-1-yl group at the 4-position of the pyrimidine ring can be achieved through nucleophilic substitution reactions. This often involves the use of a suitable leaving group, such as a halide, and the corresponding piperazine derivative.
Hydroxylation: The hydroxyl group at the 5-position can be introduced through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the pyrimidine ring or the piperazine moiety.
Substitution: The methyl and piperazine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Halides, sulfonates, and other leaving groups can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
Uniqueness
2-Methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazin-1-yl group enhances its solubility and bioavailability, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C10H16N4O |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-methyl-4-(4-methylpiperazin-1-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H16N4O/c1-8-11-7-9(15)10(12-8)14-5-3-13(2)4-6-14/h7,15H,3-6H2,1-2H3 |
Clave InChI |
FCZWWQCZPAMPCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)N2CCN(CC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


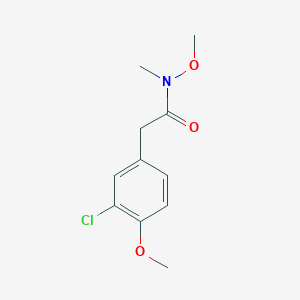
![Methyl 5-(2-(difluoromethoxy)phenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14869658.png)
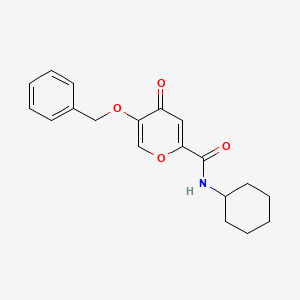
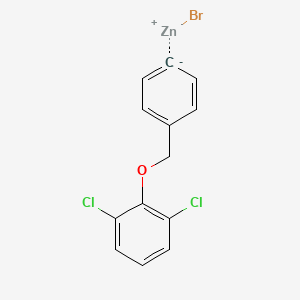


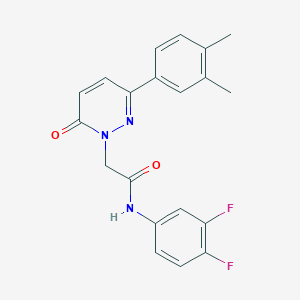
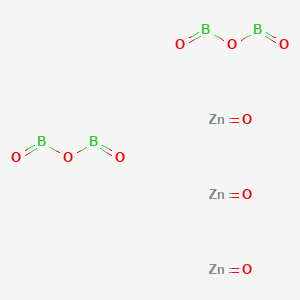
![N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B14869706.png)
![4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B14869711.png)
![Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14869712.png)
![2-[(2',6'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869730.png)
